N-琥珀酰-Ala-Ala-Pro-Phe-pNA

描述

“N-Succinyl-ala-ala-pro-phe-p-nitroanilide” is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . It is a white to faint yellow powder .

Molecular Structure Analysis

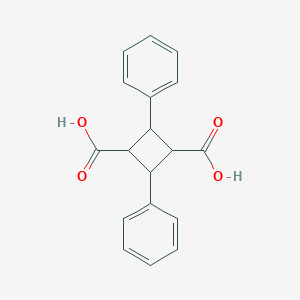

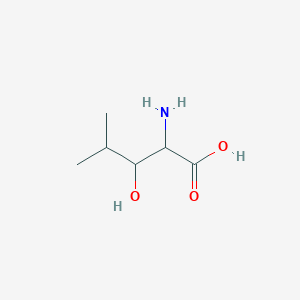

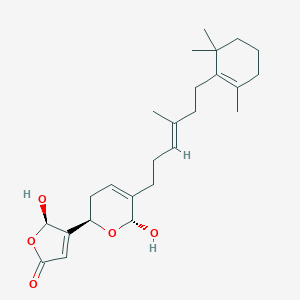

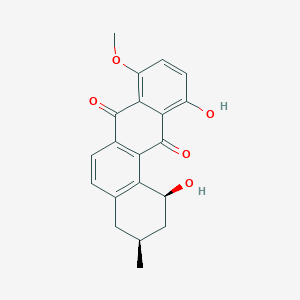

The molecular formula of “N-succinyl-ala-ala-pro-phe-p-nitroanilide” is C30H36N6O9 . Its molecular weight is 624.64 . The SMILES string representation of its structure is[H][C@]1(CCCN1C(=O)C@HNC(=O)C@HNC(=O)CCC(O)=O)C(=O)NC@@HC(=O)Nc3ccc(cc3)N+=O . Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical and Chemical Properties Analysis

“N-succinyl-ala-ala-pro-phe-p-nitroanilide” has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学研究应用

酶活性测定

N-琥珀酰-Ala-Ala-Pro-Phe-pNA 被广泛用作酶活性测定中的底物。 它作为多种蛋白水解酶的显色底物,包括胰凝乳蛋白酶、胰蛋白酶和中性粒细胞弹性蛋白酶 。酶切后释放对硝基苯胺,可以通过分光光度法定量测定,从而提供酶动力学和活性的信息。

组织蛋白酶 G 测定

在免疫学中,该化合物用于评估组织蛋白酶 G在骨髓裂解液中的活性 。组织蛋白酶 G 是一种丝氨酸蛋白酶,在免疫反应中起重要作用,其活性可以指示各种病理状态,包括炎症性疾病。

蛋白水解活性测定

研究人员利用 this compound 来测量丝氨酸蛋白酶如枯草杆菌蛋白酶的蛋白水解活性 。这种应用对于了解这些酶在蛋白质降解和周转中的作用及其在洗涤剂和生物技术中的工业应用至关重要。

作用机制

Target of Action

N-Succinyl-Ala-Ala-Pro-Phe-pNA, also known as N-succinyl-ala-ala-pro-phe-p-nitroanilide or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide that primarily targets proteases . These proteases include chymotrypsin, trypsin, plasmin, and human leukocyte cathepsin G . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

This compound acts as a substrate for the aforementioned proteases . It binds to the active sites of these enzymes, inhibiting their activity . The compound’s interaction with its targets results in the enzymatic cleavage of the 4-nitroanilide moiety, yielding 4-nitroaniline . This reaction is often used in enzyme assays to determine protease activity .

Biochemical Pathways

The primary biochemical pathway affected by N-Succinyl-Ala-Ala-Pro-Phe-pNA is proteolysis, specifically the breakdown of proteins by proteases . By acting as a substrate for these enzymes, the compound can influence various downstream effects related to the functions of proteases. These may include the regulation of digestion, immune response, and cell cycle progression .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and distilled water This solubility suggests that the compound could be readily absorbed and distributed in biological systems

Result of Action

The primary result of N-Succinyl-Ala-Ala-Pro-Phe-pNA’s action is the inhibition of protease activity . This inhibition can be measured using enzyme assays, which detect the production of 4-nitroaniline following the enzymatic cleavage of the compound . The compound’s action can therefore influence various molecular and cellular processes regulated by proteases .

Action Environment

The action of N-Succinyl-Ala-Ala-Pro-Phe-pNA can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions. It has been reported that the compound has a shelf life of 3 years when stored desiccated at −20°C .

未来方向

生化分析

Biochemical Properties

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide interacts with various enzymes and proteins. It serves as a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the substrate, leading to the release of 4-nitroaniline, which can be monitored colorimetrically .

Molecular Mechanism

The molecular mechanism of action of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves its interaction with enzymes at the molecular level. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerase .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide has been observed to have a shelf life of 3 years when stored desiccated at −0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Metabolic Pathways

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is involved in the metabolic pathways of several enzymes, including chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDMKWNDBAVNQZ-WJNSRDFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SAAPFpNA acts as a substrate for these enzymes, mimicking the structure of their natural protein targets. The enzyme's active site recognizes and binds to the peptide sequence (Ala-Ala-Pro-Phe). Chymotrypsin then cleaves the peptide bond between phenylalanine and p-nitroaniline. []

A: The cleavage of SAAPFpNA by chymotrypsin releases p-nitroaniline. This product absorbs light at 405 nm, providing a quantifiable signal directly proportional to the enzyme's activity. []

ANone: The molecular formula for SAAPFpNA is C22H28N6O8. It has a molecular weight of 504.5 g/mol.

ANone: While specific spectroscopic data might vary depending on the solvent and conditions, characteristic peaks in UV-Vis spectroscopy are observed due to the p-nitroaniline moiety, particularly after enzymatic cleavage.

ANone: The research provided primarily focuses on SAAPFpNA's use as an enzymatic substrate. For applications involving specific materials, further investigations might be required.

A: The reaction follows a typical serine protease mechanism, involving a catalytic triad (Ser-His-Asp) at the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in SAAPFpNA. This leads to the formation of a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed, releasing p-nitroaniline. []

A: While SAAPFpNA is a widely used substrate for chymotrypsin-like enzymes, variations in catalytic efficiencies (kcat/Km) have been observed for different enzymes. [, , , , ] For instance, human chymotrypsin exhibits a higher catalytic efficiency compared to the estrogen receptor binding cyclophilin (ERBC). [, ]

ANone: SAAPFpNA is extensively used for:

- Enzyme activity assays: Quantifying the activity of chymotrypsin-like proteases from various sources, including bacteria, fungi, and mammals. [, , , , , , , , , , , , , ]

- Enzyme kinetics studies: Determining kinetic parameters such as Km, kcat, and Vmax to understand enzyme-substrate interactions and the effects of inhibitors. [, , , , , ]

- Screening for protease inhibitors: Identifying potential drug candidates that inhibit the activity of specific proteases implicated in diseases. [, , , ]

- Investigating biological processes: Studying processes involving chymotrypsin-like proteases, such as digestion, blood coagulation, and immune responses. [, , , , ]

ANone: Yes, QSAR models could potentially be developed by analyzing the relationship between the structure of SAAPFpNA analogs and their kinetic parameters (Km, kcat/Km) with different proteases. This could aid in designing more potent and selective protease inhibitors.

A: While the provided research does not directly address SAAPFpNA analogs, it's known that modifications in the peptide sequence or the p-nitroanilide moiety can significantly influence substrate recognition, binding affinity, and ultimately, the enzyme's catalytic efficiency. For example, replacing phenylalanine with leucine in the peptide sequence can impact substrate specificity for certain elastase enzymes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)